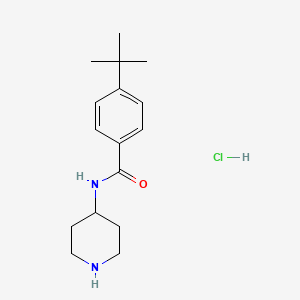

4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride

概要

説明

4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride is a chemical compound with the molecular formula C16H25ClN2O. It is a derivative of benzamide, featuring a tert-butyl group and a piperidinyl group attached to the benzamide core. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride typically involves the reaction of 4-tert-butylbenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.

化学反応の分析

Types of Reactions

4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzamide core.

科学的研究の応用

Pharmacological Applications

1.1 Neurological Disorders

Research indicates that 4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride exhibits activity as an antagonist at certain neurotransmitter receptors, which may be beneficial in treating conditions such as anxiety and depression. Its ability to modulate neurotransmission suggests potential applications in neuropharmacology .

1.2 Cardiovascular Health

The compound has shown promise in cardiovascular applications by influencing lipid metabolism and reducing plasma lipid levels. This aspect makes it a candidate for further studies aimed at developing treatments for cardiovascular diseases .

1.3 Cancer Research

In cancer research, derivatives of this compound are being investigated for their ability to modulate hypoxia-inducible factor 1 pathways, which play a critical role in tumor growth and survival under low oxygen conditions. This modulation could lead to new therapeutic strategies in oncology .

Case Study 1: Neuropharmacological Effects

In a study examining the effects of this compound on anxiety-like behavior in animal models, researchers found that administration of the compound significantly reduced anxiety levels as measured by elevated plus maze tests. This suggests its potential as an anxiolytic agent.

Case Study 2: Cardiovascular Impact

Another study focused on the compound's effect on lipid profiles in hyperlipidemic animal models. Results indicated a notable reduction in total cholesterol and triglycerides, supporting its application in managing dyslipidemia .

作用機序

The mechanism of action of 4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

類似化合物との比較

Similar Compounds

N-(piperidin-4-yl)benzamide: A similar compound with a piperidinyl group but lacking the tert-butyl group.

4-tert-butylbenzamide: A compound with a tert-butyl group but lacking the piperidinyl group.

Uniqueness

4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride is unique due to the presence of both the tert-butyl and piperidinyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

生物活性

4-tert-butyl-N-piperidin-4-ylbenzamide hydrochloride, a compound with the CAS number 1638612-58-4, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various molecular targets within the body.

Target Receptors:

- The compound is believed to interact with multiple receptors, influencing pathways associated with cell proliferation and apoptosis.

- It may also modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in neurological functions.

Biochemical Pathways:

- Research indicates that this compound may affect key signaling pathways such as the MAPK/ERK pathway, which is vital for cell growth and differentiation.

- It has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest, particularly in cancer cells.

Antitumor Activity

A notable study evaluated a series of N-(piperidine-4-yl)benzamide derivatives, including this compound. The findings revealed significant antitumor activity against HepG2 liver cancer cells:

- IC50 Value: The compound demonstrated an IC50 value of 0.25 μM against HepG2 cells.

- Mechanism: Western blot analysis showed that it inhibited cyclin B1 and p-Rb while enhancing the expression of tumor suppressors such as p21 and p53. This suggests a mechanism involving cell cycle regulation through a p53/p21-dependent pathway .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.25 | Inhibition of cyclin B1, activation of p21/p53 |

Antimicrobial Activity

Emerging data suggest that derivatives of piperidine compounds exhibit antimicrobial properties:

- Activity Against Gram-positive Bacteria: The compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL).

- Mechanism: The antimicrobial action is likely due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Case Studies

A series of studies have been conducted to explore the pharmacokinetics and biological effects of this compound:

-

Study on HepG2 Cells:

- Objective: To evaluate the antitumor potential.

- Findings: Induced cell cycle arrest via modulation of cyclin-dependent pathways.

-

Antimicrobial Efficacy Study:

- Objective: To assess activity against resistant bacterial strains.

- Results: Demonstrated potent bactericidal effects against both susceptible and drug-resistant strains.

特性

IUPAC Name |

4-tert-butyl-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-16(2,3)13-6-4-12(5-7-13)15(19)18-14-8-10-17-11-9-14;/h4-7,14,17H,8-11H2,1-3H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIHKIQQJVDJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638612-58-4 | |

| Record name | Benzamide, 4-(1,1-dimethylethyl)-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。